(Chlorodifluoromethyl)benzene
Overview
Description
(Chlorodifluoromethyl)benzene, also known as alpha-Chloro-alpha,alpha-difluorotoluene, is an organic compound with the molecular formula C7H5ClF2. This compound is characterized by a benzene ring substituted with a chlorodifluoromethyl group. It is a colorless liquid with a density of 1.233 g/mL at 25°C and a refractive index of 1.464 .
Mechanism of Action
Target of Action
(Chlorodifluoromethyl)benzene, like other benzene derivatives, primarily targets the aromatic ring structure in organic compounds . The compound’s interaction with these structures plays a significant role in its mechanism of action.
Mode of Action
The mode of action of this compound involves electrophilic substitution reactions . The compound’s chlorodifluoromethyl group influences the reactivity of the benzene ring, affecting the rate of electrophilic substitution . This interaction results in changes to the compound and its targets.
Biochemical Pathways
This compound affects several biochemical pathways. Benzene and its derivatives have been shown to alter disease-relevant pathways and genes in a dose-dependent manner . These effects are apparent at doses as low as 100 ppb in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzene, a related compound, is a ubiquitous environmental pollutant that results from the emissions of fires, volcanoes, and primarily from industrial emissions and combustion . These environmental sources could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethyl)benzene typically involves the chlorination of difluoromethylbenzene. One efficient method is the microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method involves the reaction of 1,4-bis(dichloromethyl)benzene with potassium fluoride under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The starting material, terephthalaldehyde, undergoes chlorination to produce the desired compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (Chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and acids are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium fluoride are employed.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Scientific Research Applications
(Chlorodifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals, particularly in the development of drugs with improved potency and selectivity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- (Difluoromethyl)benzene
- 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
Uniqueness: (Chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the same substituent group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
[chloro(difluoro)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUKAMDJCKXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188452 | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-50-8 | |
Record name | (Chlorodifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can (chlorodifluoromethyl)benzene be efficiently synthesized?
A1: A high-efficiency method for synthesizing 1,4-bisthis compound, a derivative of this compound, is described in []. This method utilizes a reaction between 1,4-bis(difluoromethyl)benzene and chlorine gas under UV irradiation at 50-90 °C and pressure greater than 1 atm. This approach provides a simplified and efficient way to produce 1,4-bisthis compound, which can be further utilized for synthesizing various compounds.
Q2: How does this compound react with nucleophiles?
A2: While the provided abstracts don't delve into specific reactions of this compound with nucleophiles, [] and [] suggest that such reactions are possible. The chlorodifluoromethyl group is expected to be susceptible to nucleophilic attack, offering possibilities for derivatization. Further research exploring the specifics of these reactions and the resulting products would be valuable.
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